molecular formula C8H6Cl2N2O2S2 B14586379 3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione CAS No. 61343-70-2

3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione

Cat. No.: B14586379
CAS No.: 61343-70-2
M. Wt: 297.2 g/mol
InChI Key: RMNCPISHWQKOMR-UHFFFAOYSA-N
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Description

3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione is a chemical compound that features a unique structure combining an aniline derivative with a dithiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione typically involves the reaction of 3,5-dichloroaniline with a dithiazole precursor under controlled conditions. One common method includes the chlorination of 4-chloro-2-nitrotoluene, followed by oxidation and hydrogenation to yield 4,6-dichloro amino benzoic acid. This intermediate is then decarboxylated to produce 3,5-dichloroaniline, which reacts with the dithiazole precursor to form the final product .

Industrial Production Methods

Industrial production of 3,5-dichloroaniline, a key precursor, involves the use of catalysts to enhance reaction selectivity and yield. The process includes chlorination, rectification, and separation steps to obtain high-purity 3,5-dichloroaniline . This compound is then used in further reactions to synthesize this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary, typically involving controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dichloroaniline derivatives, such as:

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline

Uniqueness

3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione is unique due to its dithiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61343-70-2

Molecular Formula

C8H6Cl2N2O2S2

Molecular Weight

297.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-1,1-dioxo-1,4,2-dithiazol-3-amine

InChI

InChI=1S/C8H6Cl2N2O2S2/c9-5-1-6(10)3-7(2-5)11-8-12-16(13,14)4-15-8/h1-3H,4H2,(H,11,12)

InChI Key

RMNCPISHWQKOMR-UHFFFAOYSA-N

Canonical SMILES

C1SC(=NS1(=O)=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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